Cas no 2201199-28-0 (N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide)

N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide is a specialized organic compound featuring a cyclopropylcarbamoyl backbone with a 4-chlorophenyl substituent and an N-methylprop-2-enamide functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for applications in medicinal and agrochemical research. The presence of the chlorophenyl group enhances stability and potential bioactivity, while the acrylamide moiety offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and polymerizations. Suitable for controlled synthesis, this compound is ideal for researchers developing novel small-molecule inhibitors or advanced polymeric materials. High purity and precise structural characteristics support reproducibility in experimental and industrial settings.
N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide structure
2201199-28-0 structure
Product Name:N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide
CAS No:2201199-28-0
MF:C15H17ClN2O2
MW:292.760682821274
CID:5410101
PubChem ID:165767478
Update Time:2025-05-26

N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[[1-(4-Chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
    • N-({[1-(4-chlorophenyl)cyclopropyl]carbamoyl}methyl)-N-methylprop-2-enamide
    • 2201199-28-0
    • EN300-26577410
    • Z2704867373
    • N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide
    • Inchi: 1S/C15H17ClN2O2/c1-3-14(20)18(2)10-13(19)17-15(8-9-15)11-4-6-12(16)7-5-11/h3-7H,1,8-10H2,2H3,(H,17,19)
    • InChI Key: IOMDEMRKLNRTLW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(CC1)NC(CN(C(C=C)=O)C)=O

Computed Properties

  • Exact Mass: 292.0978555g/mol
  • Monoisotopic Mass: 292.0978555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 531.6±50.0 °C(Predicted)
  • pka: 14.06±0.20(Predicted)

N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577410-0.05g
N-({[1-(4-chlorophenyl)cyclopropyl]carbamoyl}methyl)-N-methylprop-2-enamide
2201199-28-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide

N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide: A Comprehensive Overview

The compound with CAS No. 2201199-28-0, known as N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique structure, which combines a cyclopropane ring, a chlorophenyl group, and an enamide functionality. These structural features contribute to its potential applications in drug discovery and pest control.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to modulate protein-protein interactions (PPIs). The presence of a cyclopropane ring in this compound suggests that it may exhibit similar PPI-modulating properties, making it a promising candidate for the development of novel therapeutic agents. Furthermore, the enamide group is known for its stability and bioavailability, which are critical factors in drug design.

The 4-chlorophenyl group attached to the cyclopropane ring introduces additional electronic and steric effects, which can enhance the compound's selectivity and potency. This makes it particularly relevant in the context of targeted therapies, where precision is key. Recent research has also explored the use of such compounds in combating resistant pathogens, underscoring their potential in antimicrobial drug development.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and amide bond formations. The synthesis strategy typically begins with the preparation of the cyclopropane intermediate, followed by coupling reactions to introduce the enamide functionality. The use of modern catalytic methods has significantly improved the efficiency and scalability of these reactions.

From an agrochemical perspective, this compound has shown promise as a potential herbicide or insecticide. Its ability to inhibit key enzymes involved in plant growth or insect metabolism makes it a valuable candidate for crop protection products. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling specific pest species without significant adverse effects on non-target organisms.

One of the most recent advancements in understanding this compound involves its interaction with cellular membrane receptors. Studies using advanced computational modeling techniques have revealed that the compound exhibits favorable binding affinities towards certain G-protein coupled receptors (GPCRs), which are critical targets in many therapeutic areas. This finding opens new avenues for exploring its role in treating conditions such as inflammation and neurodegenerative diseases.

Moreover, the enamide functionality has been shown to enhance the pharmacokinetic properties of this compound, including its absorption and distribution profiles. This is particularly advantageous for drugs targeting chronic conditions that require sustained release mechanisms. Preclinical studies have also indicated that this compound demonstrates low toxicity profiles at therapeutic doses, further supporting its potential for clinical translation.

In conclusion, N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide represents a compelling example of how structural diversity can lead to innovative solutions in both medicinal and agrochemical applications. With ongoing research focusing on optimizing its properties and expanding its application scope, this compound holds great promise for addressing unmet needs in healthcare and agriculture.

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